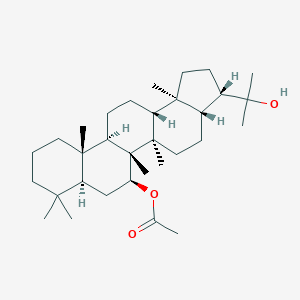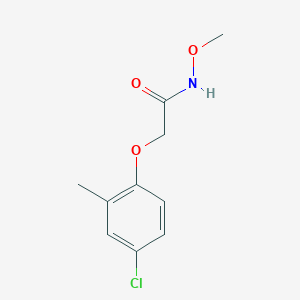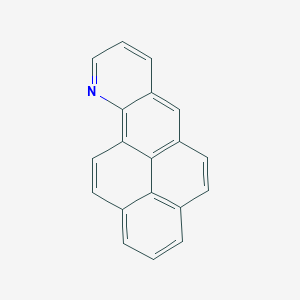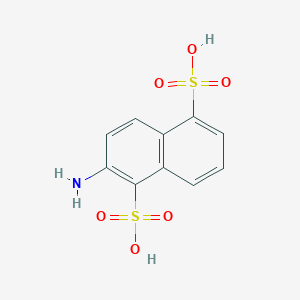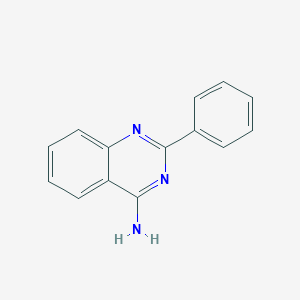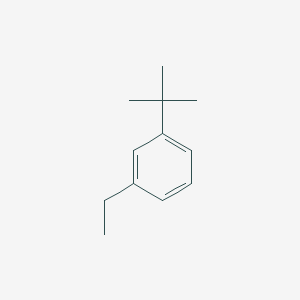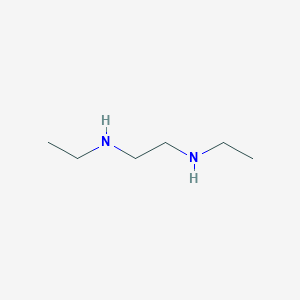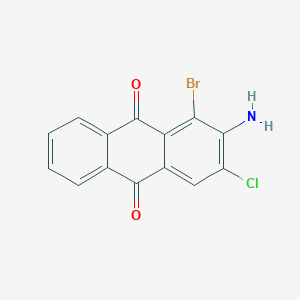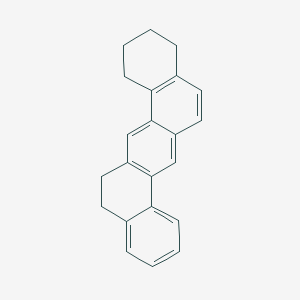
DIBENZ(a,h)ANTHRACENE, 1,2,3,4,12,13-HEXAHYDRO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(a,h)anthracene, 1,2,3,4,12,13-hexahydro- is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is commonly referred to as DBA, and its chemical formula is C20H20. DBA is a potent carcinogen that has been shown to cause cancer in laboratory animals and is considered a human carcinogen.
Mecanismo De Acción
DBA is a potent carcinogen that causes cancer by damaging DNA. It forms DNA adducts that interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations. DBA also induces oxidative stress, which can contribute to DNA damage and cancer development.
Efectos Bioquímicos Y Fisiológicos
DBA has been shown to cause a wide range of biochemical and physiological effects. It induces oxidative stress, DNA damage, and inflammation. DBA also alters gene expression, leading to changes in cell growth and differentiation. DBA has been shown to cause liver damage, lung damage, and immune system dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBA is a potent carcinogen that is widely used in laboratory experiments to study cancer biology and develop new cancer therapies. Its advantages include its ability to induce tumors in animals, its potency, and its relevance to human cancer. However, DBA has limitations, including its toxicity, its potential to cause mutations in laboratory workers, and its limited solubility in water.
Direcciones Futuras
For DBA research include the development of new cancer therapies, the use of DBA as a biomarker for cancer risk assessment, and the investigation of DBA-induced immune system dysfunction.
Métodos De Síntesis
DBA is synthesized by the benzene ring fusion of anthracene. The synthesis of DBA involves the reaction of anthracene with benzene in the presence of a catalyst such as aluminum chloride. The reaction leads to the formation of DBA, which is then purified by recrystallization. The purity of DBA is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
DBA is widely used in scientific research to study the mechanism of action of carcinogens and to develop new cancer therapies. DBA is a potent carcinogen that has been shown to cause cancer in laboratory animals. It is used to induce tumors in animals for the study of cancer biology and the development of cancer therapies.
Propiedades
Número CAS |
153-32-2 |
|---|---|
Nombre del producto |
DIBENZ(a,h)ANTHRACENE, 1,2,3,4,12,13-HEXAHYDRO- |
Fórmula molecular |
C22H20 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
5,6,8,9,10,11-hexahydronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H20/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1,3,5,7,10,12-14H,2,4,6,8-9,11H2 |
Clave InChI |
OFYYOTQOGCICNW-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC3=CC4=C(CCC5=CC=CC=C54)C=C23 |
SMILES canónico |
C1CCC2=C(C1)C=CC3=CC4=C(CCC5=CC=CC=C54)C=C23 |
Otros números CAS |
153-32-2 |
Sinónimos |
1,2,3,4,12,13-Hexahydrodibenz[a,h]anthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



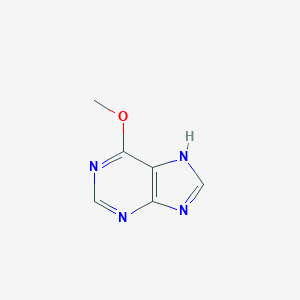
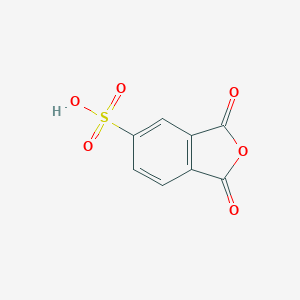
![Phenol, 4-[(4-aminophenyl)azo]-](/img/structure/B85512.png)
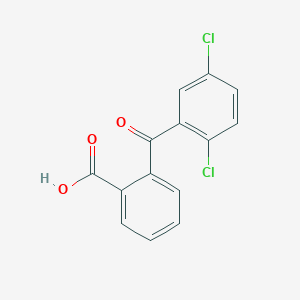
![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)
